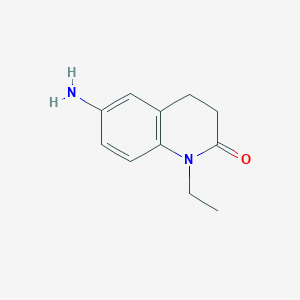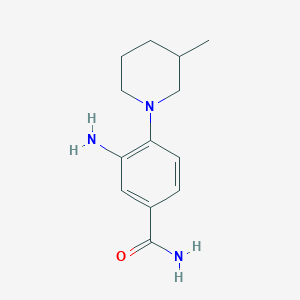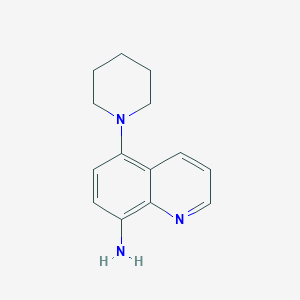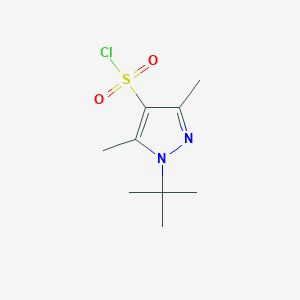
1-叔丁基-3,5-二甲基-1H-吡唑-4-磺酰氯
描述
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tert-butyl group at the 1-position, two methyl groups at the 3- and 5-positions, and a sulfonyl chloride group at the 4-position. It is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically begins with 1-tert-butyl-3,5-dimethyl-1H-pyrazole as the starting material.
Sulfonylation Reaction: The pyrazole derivative undergoes sulfonylation using chlorosulfonic acid (ClSO3H) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures (0-5°C) to form the sulfonyl chloride derivative.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. Large-scale reactions are conducted under controlled conditions to minimize by-products and ensure safety.
Types of Reactions:
Oxidation: The sulfonyl chloride group can undergo oxidation reactions to form sulfonic acids or sulfates.
Reduction: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or sulfoxides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used, often in the presence of a base.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides/Sulfoxides: Resulting from reduction reactions.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and other heterocyclic compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound and its derivatives are explored for their therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. This could be a receptor, transporter, ion channel, or enzyme that plays a role in a particular biological process or pathway .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or it may modulate its function in some other way. The mode of action is determined by the compound’s chemical structure and the nature of its target .
Biochemical Pathways
These are the series of chemical reactions that take place in a cell, in which the compound and its target are involved. The compound’s interaction with its target can affect these pathways, leading to changes in cellular function .
Pharmacokinetics
This refers to what the body does to the compound. It includes absorption (how the compound gets into the body), distribution (how it spreads throughout the body), metabolism (how it is broken down), and excretion (how it is removed from the body). These factors can affect the compound’s bioavailability, or how much of the compound is able to reach its target .
Result of Action
This is the outcome of the compound’s interaction with its target and its impact on biochemical pathways. It could result in a therapeutic effect (if the compound is a drug), a toxic effect, or some other biological effect .
Action Environment
This refers to how factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. These factors can affect the compound’s stability, its ability to reach its target, and its interaction with the target .
相似化合物的比较
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the tert-butyl and methyl groups.
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the tert-butyl group.
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
Uniqueness: 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the tert-butyl and methyl groups, which can influence its reactivity and stability. These groups can provide steric hindrance and electronic effects that differentiate it from other pyrazole derivatives.
This comprehensive overview highlights the significance of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S/c1-6-8(15(10,13)14)7(2)12(11-6)9(3,4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPWLWGKWIMAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156916-83-4 | |
| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)
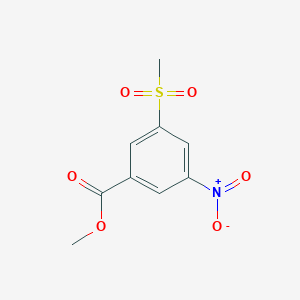

![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
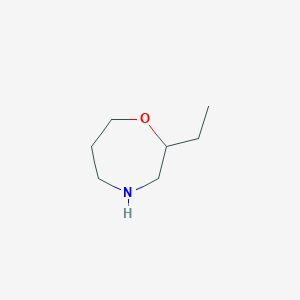
![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)
![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)

![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)
![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)
![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)
